molecular formula C20H27N5O B6056401 [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[methyl(2-methylprop-2-enyl)amino]pyridin-3-yl]methanone

[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[methyl(2-methylprop-2-enyl)amino]pyridin-3-yl]methanone

Cat. No.: B6056401
M. Wt: 353.5 g/mol
InChI Key: HEUBZNXIHYTIIL-UHFFFAOYSA-N
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Description

[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[methyl(2-methylprop-2-enyl)amino]pyridin-3-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazole ring, a piperidine ring, and a pyridine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[methyl(2-methylprop-2-enyl)amino]pyridin-3-yl]methanone typically involves multiple steps, including the formation of the imidazole, piperidine, and pyridine rings, followed by their subsequent coupling. Common synthetic routes may include:

    Formation of Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.

    Formation of Pyridine Ring: The Hantzsch pyridine synthesis is a common method, involving the condensation of β-ketoesters, aldehydes, and ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[methyl(2-methylprop-2-enyl)amino]pyridin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyridine rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in fully saturated rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[methyl(2-methylprop-2-enyl)amino]pyridin-3-yl]methanone can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can lead to the discovery of new biochemical pathways and therapeutic targets.

Medicine

In medicine, this compound may have potential as a drug candidate due to its ability to interact with specific molecular targets. Research can focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[methyl(2-methylprop-2-enyl)amino]pyridin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit a particular enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

What sets [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[methyl(2-methylprop-2-enyl)amino]pyridin-3-yl]methanone apart is its unique combination of three different heterocyclic rings, which provides a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

[3-(imidazol-1-ylmethyl)piperidin-1-yl]-[6-[methyl(2-methylprop-2-enyl)amino]pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-16(2)12-23(3)19-7-6-18(11-22-19)20(26)25-9-4-5-17(14-25)13-24-10-8-21-15-24/h6-8,10-11,15,17H,1,4-5,9,12-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUBZNXIHYTIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN(C)C1=NC=C(C=C1)C(=O)N2CCCC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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